Cas no 1343154-70-0 (1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine structure](https://www.kuujia.com/scimg/cas/1343154-70-0x500.png)
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-methanamine, 1-(2-ethoxyethyl)-α-methyl-
- 1-[1-(2-ethoxyethyl)-1h-pyrazol-4-yl]ethan-1-amine
- 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
-
- Inchi: 1S/C9H17N3O/c1-3-13-5-4-12-7-9(6-11-12)8(2)10/h6-8H,3-5,10H2,1-2H3
- InChI Key: NLFKQBKKANNYLS-UHFFFAOYSA-N
- SMILES: C(N1N=CC(C(N)C)=C1)COCC
Experimental Properties
- Density: 1.10±0.1 g/cm3(Predicted)
- Boiling Point: 290.1±25.0 °C(Predicted)
- pka: 9.43±0.29(Predicted)
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-7255-0.5g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2147-7255-1g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2147-7255-10g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2147-7255-5g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2147-7255-2.5g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2147-7255-0.25g |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | E146486-1g |
1-[1-(2-ethoxyethyl)-1h-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 1g |
$ 660.00 | 2022-06-05 | ||
TRC | E146486-100mg |
1-[1-(2-ethoxyethyl)-1h-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E146486-500mg |
1-[1-(2-ethoxyethyl)-1h-pyrazol-4-yl]ethan-1-amine |
1343154-70-0 | 500mg |
$ 435.00 | 2022-06-05 |
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine Related Literature
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
4. Book reviews
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
Recent Advances in the Study of 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1343154-70-0)
The compound 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1343154-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and ethoxyethyl side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of the synthetic pathway for 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers employed a multi-step reaction sequence, starting from commercially available pyrazole derivatives, and achieved an overall yield of 78%. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Pharmacological evaluations have revealed that 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine exhibits potent activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. In vitro assays demonstrated a high binding affinity (Ki values in the nanomolar range) and selectivity profile, suggesting its potential utility in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Animal models have further supported these findings, with the compound showing efficacy in reducing anxiety-like behaviors and improving cognitive function in rodent studies.
In addition to its CNS applications, recent investigations have explored the compound's role in cancer therapeutics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine exhibits inhibitory effects on certain kinase enzymes involved in tumor proliferation. Specifically, the compound was found to suppress the activity of cyclin-dependent kinases (CDKs), which are often dysregulated in various cancers. These findings open new avenues for the development of targeted cancer therapies, although further mechanistic studies are needed to fully elucidate its anticancer potential.
Despite these promising results, challenges remain in the clinical translation of 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine. Issues such as bioavailability, metabolic stability, and potential off-target effects must be addressed through rigorous preclinical testing. Recent pharmacokinetic studies have highlighted the need for structural modifications to improve the compound's half-life and tissue distribution. Researchers are currently exploring prodrug strategies and formulation optimizations to overcome these limitations.
In conclusion, 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1343154-70-0) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research efforts are focused on refining its synthesis, understanding its mechanisms of action, and optimizing its drug-like properties. As these studies progress, this compound may emerge as a valuable tool for addressing unmet medical needs in both CNS disorders and oncology.
1343154-70-0 (1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine) Related Products
- 1999138-43-0(2-(methylamino)-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid)
- 2679832-65-4(rac-(3R,4R)-4-cyclopropyl-1-(trifluoroacetyl)pyrrolidine-3-carboxylic acid)
- 1423025-74-4(3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid)
- 2228934-87-8(2-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-2-methylpropanoic acid)
- 1593869-34-1(4-bromo-1-(4-methoxybutan-2-yl)-1H-pyrazol-3-amine)
- 1448130-53-7(3-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-1-(4-chlorophenyl)methylurea)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 175224-35-8(Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate)
- 1592785-44-8(1-(4-Aminooxan-4-yl)prop-2-yn-1-one)
- 2807448-93-5(1,3,5-Trifluoro-2-isobutoxybenzene)




